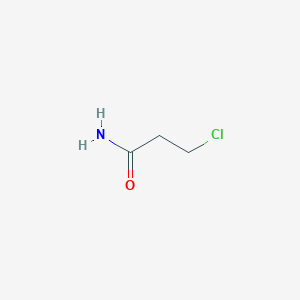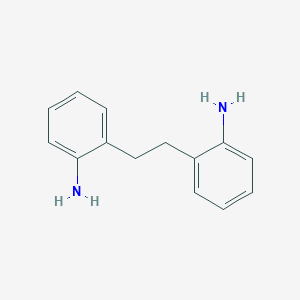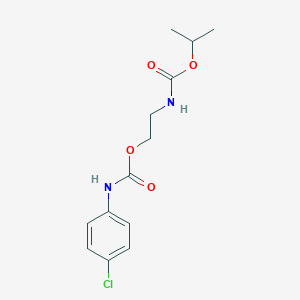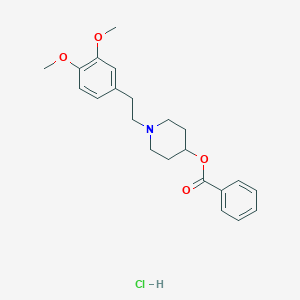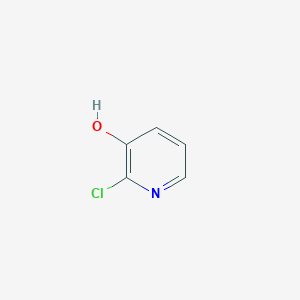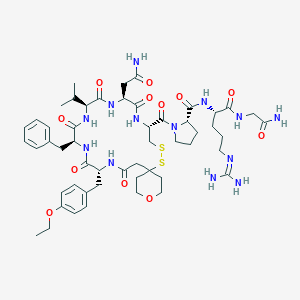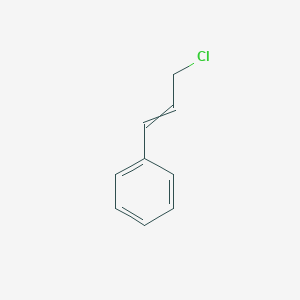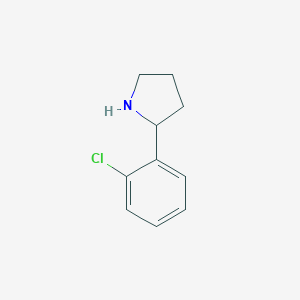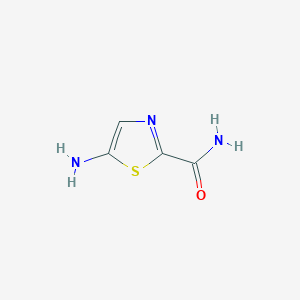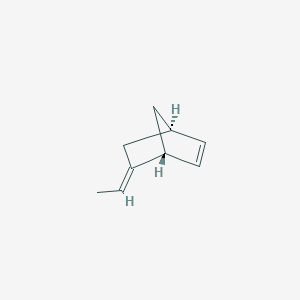
5-Ethyliden-2-norbornen
Übersicht
Beschreibung
5-Ethylidene-2-norbornene (5ENB) is an organic compound belonging to the family of norbornenes, which are cyclic hydrocarbons characterized by two seven-membered rings linked by a double bond. 5ENB has been studied extensively due to its unique properties and potential applications in various scientific fields. In
Wissenschaftliche Forschungsanwendungen
Selbstheilendes Mittel für Polymere Verbundwerkstoffe
5-Ethyliden-2-norbornen wird als selbstheilendes Mittel in Polymer-Verbundwerkstoffen eingesetzt. Diese Anwendung nutzt die Fähigkeit der Verbindung, Schäden in einem Material zu reparieren, wodurch die Lebensdauer verlängert und die Haltbarkeit verbessert wird .
Verstärkung von mehrwandigen Kohlenstoffnanoröhren
Die Verbindung wird auch zur Verstärkung von mehrwandigen Kohlenstoffnanoröhren eingesetzt, die in verschiedenen Nanotechnologieanwendungen verwendet werden. Diese Verstärkung kann die mechanischen Eigenschaften der Nanoröhren verbessern .
Quantifizierung industrieller Emissionen
In industriellen Umgebungen wird this compound aufgrund seiner Verwendung bei der Synthese von Terpolymeren auf seine emittierte Konzentration gemessen. Es wurde eine spezielle Methode entwickelt, um diese reaktive Verbindung in Emissionen zu quantifizieren .
Selbstheilende Systeme in Epoxidharzmatrix
Es wurden Untersuchungen zu In-situ-Fertigungsprozessen für die Herstellung von selbstheilenden Systemen durchgeführt, die this compound-Monomere enthalten. Diese Systeme sind in einer Harnstoff-Formaldehyd-Schale verkapselt und in eine Epoxidharzmatrix integriert, um ihre Auswirkungen zu analysieren .
Massengebundene Ringöffnungspolymerisation
Die Verbindung ist an der massengebundenen Ringöffnungspolymerisation mit Dicyclopentadien beteiligt. Studien haben sich mit der Modifizierung von Comonomer-Einsatzverhältnissen und Polymerisation bei erhöhten Temperaturen befasst, um die Leistung zu verbessern .
Wirkmechanismus
Target of Action
5-Ethylidene-2-norbornene (ENB) primarily targets the process of polymerization . It is used in the synthesis of polymers, specifically in the production of the commercial polymer ethylene propylene diene monomer (EPDM) .
Mode of Action
ENB interacts with its targets through a process known as oligomerization and polymerization . Nickel- and palladium-based catalyst systems are developed to convert ENB to oligomers and polymers with highly controllable molecular weights . Depending on the choice of central metal ion, supporting ligand, and α-olefin chain transfer agent (CTA), ENB-derived materials ranging from dimers to high molecular weight polymers are prepared .
Biochemical Pathways
The primary biochemical pathway involved in the action of ENB is the polymerization process . This process involves the conversion of ENB to oligomers and polymers, which find applications in a range of materials including surfactants, lubricants, resins, and adhesives .
Pharmacokinetics
The molecular weights of the resulting oligomers and polymers can be controlled, which may influence their physical and chemical properties .
Result of Action
The result of ENB’s action is the production of oligomers and polymers with highly controllable molecular weights . These materials have a wide range of applications, including use in surfactants, lubricants, resins, and adhesives . The rigid bicyclic repeat units of oligomeric ENB give rise to physical properties that are similar to, and perhaps complementary to, the well-studied parent norbornene (NB) and dicyclopentadiene (DCPD) oligomers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ENB. For instance, the presence of vapors can accumulate to form explosive concentrations, and thus, adequate ventilation is necessary when handling ENB . Furthermore, ENB is a reactive compound, and its emissive concentration in industrial emissions has been studied . The method developed provides a discontinuous technique to measure reactive volatile organic compounds using easy-to-use instruments and assures a very good accuracy and precision even with high-humidity gas flows .
Safety and Hazards
Zukünftige Richtungen
ENB is used as a crossing-linking agent in ethylene/propylene/diene monomer (EPDM) rubber production . The rigid bicyclic repeat units of oligomeric ENB should give rise to physical properties that are similar to, and perhaps complementary to, the well-studied parent norbornene (NB) and dicyclopentadiene (DCPD) oligomers . The distinguishing ethylidene fragment contained in every repeat unit of ENB-derived materials could provide new opportunities for future research .
Biochemische Analyse
Biochemical Properties
5-Ethylidene-2-norbornene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts such as acids or initiators, it may undergo exothermic addition polymerization reactions .
Cellular Effects
It is known that the compound is used in the synthesis of polymers, which have been studied for their effects on cells . These polymers have been found to have high transparency, low dielectric constant, thermal stability, and chemical resistance . They are also used as membrane materials for gas separation of hydrocarbons and CO2 removal from industrial off gas streams .
Molecular Mechanism
The molecular mechanism of 5-Ethylidene-2-norbornene involves its conversion to oligomers and polymers with highly controllable molecular weights . This process is facilitated by nickel- and palladium-based catalyst systems . The structure of the polymer backbone affects the properties of polynorbornenes .
Temporal Effects in Laboratory Settings
In laboratory settings, the concentration of 5-Ethylidene-2-norbornene rapidly decreases with time
Metabolic Pathways
It is known that the compound can be converted to oligomers and polymers through a process facilitated by nickel- and palladium-based catalyst systems .
Transport and Distribution
It is known that the compound can be converted to oligomers and polymers, which may affect its transport and distribution .
Subcellular Localization
It is known that the compound can be converted to oligomers and polymers, which may affect its localization .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-Ethylidene-2-norbornene can be achieved through a Diels-Alder reaction between ethylene and 2,5-norbornadiene followed by dehydration of the resulting adduct.", "Starting Materials": [ "Ethylene", "2,5-norbornadiene" ], "Reaction": [ "Step 1: Ethylene and 2,5-norbornadiene are mixed together in a reaction vessel.", "Step 2: The mixture is heated to a temperature of 150-200°C under an inert atmosphere, such as nitrogen or argon, for several hours to allow for the Diels-Alder reaction to occur.", "Step 3: The reaction mixture is cooled to room temperature and the adduct, 5-Ethylidene-2-norbornene, is isolated through distillation or chromatography.", "Step 4: The isolated adduct is then dehydrated using a strong acid, such as sulfuric acid or phosphoric acid, at a temperature of 100-150°C to yield the final product, 5-Ethylidene-2-norbornene." ] } | |
CAS-Nummer |
16219-75-3 |
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
(1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1 |
InChI-Schlüssel |
OJOWICOBYCXEKR-WHZSQGQPSA-N |
Isomerische SMILES |
C/C=C/1\C[C@H]2C[C@@H]1C=C2 |
SMILES |
CC=C1CC2CC1C=C2 |
Kanonische SMILES |
CC=C1CC2CC1C=C2 |
Siedepunkt |
297.7 °F at 760 mmHg (USCG, 1999) 67 °C @ 50 MM HG 148 °C 298 °F |
Color/Form |
COLORLESS LIQUID |
Dichte |
0.896 at 68 °F (USCG, 1999) - Less dense than water; will float 0.8958 @ 20 °C Relative density (water = 1): 0.9 0.90 |
Flammpunkt |
79 °F (NTP, 1992) 38 °C 38.33 °C, open cup 38 °C o.c. 79 °F (oc) 101 °F |
melting_point |
-112 °F (USCG, 1999) FP: -80 °C -80 °C -112 °F |
Andere CAS-Nummern |
28304-66-7 28304-67-8 16219-75-3 |
Physikalische Beschreibung |
Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water. Liquid Colorless to white liquid with a turpentine-like odor; [NIOSH] WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless to white liquid with a turpentine-like odor. |
Piktogramme |
Flammable; Irritant; Environmental Hazard |
Löslichkeit |
less than 1 mg/mL at 64 °F (NTP, 1992) Solubility in water: none |
Synonyme |
5-Ethylidenebicyclo[2.2.1]hept-2-ene; 2-Ethylidene-5-norbornene; 2-Ethylidenebicyclo[2.2.1]hept-5-ene; 5-Ethylidenenorbornene; Ethylidene-2-norbornene; Ethylidenenorbornene |
Dampfdichte |
Relative vapor density (air = 1): 4.1 |
Dampfdruck |
11.89 mmHg (USCG, 1999) 4.2 [mmHg] 4.2 MM HG @ 20 °C Vapor pressure, Pa at 20 °C: 560 4 mmHg |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Ethylidene-2-norbornene (5E2N) has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. []
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Vis spectroscopy to characterize 5E2N and its polymers. [, , , , , ]
A: Yes, 5E2N shows good compatibility with epoxy resins, making it suitable as a healing agent in self-healing epoxy composites. [, , ]
A: EPDM rubbers, including those containing 5E2N, exhibit superior resistance to oxygen, ozone, heat, and irradiation compared to polydiene rubbers like natural rubber (NR), polybutadiene rubber (BR), and styrene-butadiene rubber (SBR). [] This enhanced stability makes EPDM suitable for demanding applications like automotive sealing systems, window gaskets, and roofing materials. []
A: 5E2N serves as a monomer in ROMP reactions, often alongside dicyclopentadiene (DCPD). [, , , ] This reaction is highly relevant for self-healing applications in materials science.
A: Grubbs' catalysts, particularly the first and second generations, are frequently employed to initiate the ROMP of 5E2N. [, , , ]
A: Yes, beyond Grubbs' catalysts, various transition metal complexes, including those of titanium, vanadium, and nickel, have demonstrated the ability to polymerize 5E2N effectively. [, , , , ]
A: The steric and electronic properties of the catalyst significantly influence the copolymerization process. [, ] For example, bulky substituents on the catalyst can hinder comonomer insertion, leading to lower incorporation rates. []
A: The presence of two double bonds, one in the norbornene ring and the other in the ethylidene substituent, makes 5E2N highly reactive in various polymerization reactions. [, , ]
A: 5-Vinyl-2-norbornene (VNB) demonstrates a significantly higher reactivity compared to 5E2N in peroxide curing reactions. [] This difference arises from the lower steric hindrance around the terminal double bond in VNB, making it more accessible for reactions with peroxide radicals. []
A: Under certain conditions, the ethylidene group in 5E2N can significantly influence the reactivity of the norbornene ring double bond. [] This influence might be attributed to steric and electronic effects that alter the double bond's susceptibility to electrophilic attack. []
A: 5E2N can degrade in the presence of acidic species, impacting its effectiveness in polymerization reactions. [] Therefore, careful selection of catalysts and reaction conditions is crucial to minimize degradation and ensure optimal polymerization outcomes. []
A: Microencapsulation of 5E2N within a protective shell, often made of materials like urea-formaldehyde or melamine-urea-formaldehyde, is a common strategy to enhance its stability and control its release for self-healing applications. [, , , ]
A: The temperature profile during microcapsule manufacturing significantly impacts their quality and performance. [] A fast-slower heating stage generally yields superior microcapsules with desirable surface morphologies and thermal stability, essential for effective self-healing applications. []
A: Dynamic differential scanning calorimetry (DSC) is a valuable technique for monitoring the cure behavior and kinetics of 5E2N in self-healing systems. [, ] Researchers can determine cure temperatures, reaction rates, and the influence of factors like catalyst type and monomer blends on the curing process. [, ]
ANone: While the provided research focuses primarily on the synthesis and applications of 5E2N, limited information is available regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.
A: Access to specialized equipment like DSC, NMR, and GPC is essential for characterizing 5E2N and its polymers. [, , , , , , , ] Furthermore, collaboration with research groups specializing in polymer synthesis, catalysis, and materials science can significantly accelerate advancements in this field.
A: Early research on 5E2N primarily focused on its synthesis through Diels-Alder reactions and its use as a crosslinking agent in EPDM rubbers. [, , ] As the field progressed, researchers explored its potential in ROMP reactions, opening up new avenues for self-healing materials. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


